molecular formula C21H21N5O2 B12582101 N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea CAS No. 606104-98-7

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea

Cat. No.: B12582101
CAS No.: 606104-98-7
M. Wt: 375.4 g/mol
InChI Key: DOSUGUXUBWOYFW-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a cyano group, and a urea linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the quinoline ring. The cyano group is then introduced via a nucleophilic substitution reaction.

The next step involves the formation of the urea linkage This is achieved by reacting the quinoline derivative with an isocyanate or a carbodiimide in the presence of a base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyano group can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-Cyanoquinolin-2-yl)amino]ethyl}-N-phenylurea
  • N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea

Uniqueness

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is unique due to the presence of both the cyano and methoxyphenyl groups, which confer distinct electronic properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

606104-98-7

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(2-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-6-5-7-15-12-16(13-22)20(25-19(14)15)24-10-11-26(21(23)27)17-8-3-4-9-18(17)28-2/h3-9,12H,10-11H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

DOSUGUXUBWOYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=CC=C3OC)C(=O)N)C#N

Origin of Product

United States

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